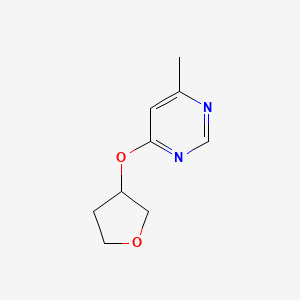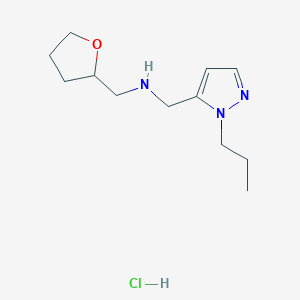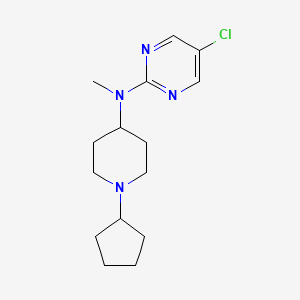![molecular formula C14H20ClN3 B12230252 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12230252.png)
1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-phenylpyrazole with a suitable alkylating agent to introduce the propyl group at the 2-position of the pyrazole ring. This is followed by the reaction with formaldehyde and a secondary amine to form the methanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Its derivatives are explored for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
1-Phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride: This compound has a similar pyrazole structure but differs in the substitution pattern and functional groups.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Another related compound with variations in the position and type of substituents on the pyrazole ring.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: This compound features an ethylamine group instead of the methanamine group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-2-10-17-14(8-9-16-17)12-15-11-13-6-4-3-5-7-13;/h3-9,15H,2,10-12H2,1H3;1H |
InChI Key |
PKUMKIGBIDKOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12230170.png)


![4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole](/img/structure/B12230179.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12230188.png)

![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12230195.png)

![4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12230227.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230234.png)
![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230235.png)
![4-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12230239.png)
![4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12230243.png)

